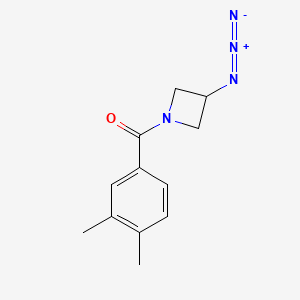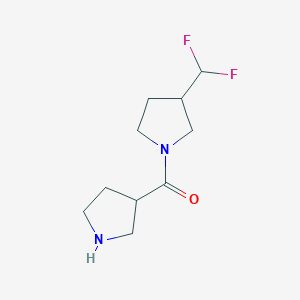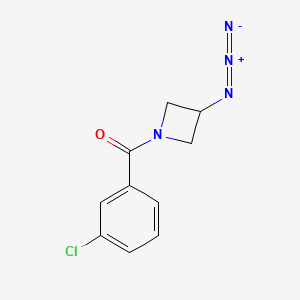
4-(3-Fluoropyrrolidin-3-yl)pyridine
Übersicht
Beschreibung
4-(3-Fluoropyrrolidin-3-yl)pyridine is a useful research compound. Its molecular formula is C9H11FN2 and its molecular weight is 166.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
Pyridines and pyrrolidines are often used in medicinal chemistry due to their ability to interact with various biological targets. They can bind to different enzymes, receptors, and other proteins, influencing their function .
Mode of Action
The mode of action of these compounds can vary greatly depending on their specific structure and functional groups. They can act as inhibitors, activators, or modulators of their target proteins .
Biochemical Pathways
Pyridines and pyrrolidines can be involved in a wide range of biochemical pathways. For example, they can influence signal transduction pathways, metabolic pathways, or cell cycle regulation .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds can also vary widely. Factors such as the compound’s size, polarity, and functional groups can influence its bioavailability .
Result of Action
The molecular and cellular effects of these compounds can include changes in enzyme activity, alterations in signal transduction, and effects on cell growth and proliferation .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of these compounds .
Biochemische Analyse
Biochemical Properties
4-(3-Fluoropyrrolidin-3-yl)pyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including dipeptidyl peptidase-IV (DPP-IV) and cytochrome P450 enzymes. The interaction with DPP-IV involves the inhibition of the enzyme’s activity, which can influence glucose metabolism and insulin regulation . Additionally, this compound undergoes metabolic activation by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with biomolecules .
Cellular Effects
The effects of this compound on various cell types and cellular processes have been extensively studied. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . The modulation of TRKs by this compound can lead to changes in downstream signaling pathways, such as the Ras/Erk and PI3K/Akt pathways, ultimately affecting cell survival and growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The compound’s fluoropyrrolidine moiety is prone to metabolic activation, resulting in the formation of reactive intermediates that can bind to proteins and enzymes . This binding can lead to enzyme inhibition or activation, depending on the specific target. For example, the inhibition of DPP-IV by this compound can result in altered glucose metabolism . Additionally, the compound’s interaction with TRKs can influence gene expression and cell signaling pathways .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings have been investigated to understand its long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, but its effects on cells can change over time. For instance, prolonged exposure to this compound can lead to sustained inhibition of DPP-IV and persistent modulation of TRK signaling pathways . These temporal effects highlight the importance of considering the duration of exposure when evaluating the compound’s biochemical properties.
Dosage Effects in Animal Models
The effects of this compound at different dosages have been studied in animal models to determine its therapeutic potential and toxicity. It has been observed that low to moderate doses of the compound can effectively inhibit DPP-IV and modulate TRK signaling without causing significant adverse effects . At high doses, this compound can exhibit toxic effects, including hepatotoxicity and disruption of normal cellular functions . These findings underscore the importance of dosage optimization in the development of therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The compound undergoes sequential oxidation and defluorination, leading to the formation of reactive intermediates that can interact with glutathione (GSH) and other nucleophiles . These interactions can result in the formation of GSH conjugates, which provide insights into the compound’s bioactivation and detoxification mechanisms . Additionally, the modulation of DPP-IV activity by this compound can influence glucose metabolism and insulin regulation .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound has been shown to interact with various transporters, facilitating its uptake and distribution within cells . Additionally, the fluoropyrrolidine moiety can influence the compound’s localization and accumulation in specific cellular compartments . These properties are crucial for understanding the compound’s pharmacokinetics and optimizing its therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. The compound has been found to localize in specific cellular compartments, such as the cytoplasm and nucleus . This localization can influence its activity and function, as the compound’s interactions with biomolecules are dependent on its subcellular distribution . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Eigenschaften
IUPAC Name |
4-(3-fluoropyrrolidin-3-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2/c10-9(3-6-12-7-9)8-1-4-11-5-2-8/h1-2,4-5,12H,3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDAWZJLOZCEGRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(C2=CC=NC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















